molecular formula C10H6BrClN2 B1370875 4-(3-Bromophenyl)-6-chloropyrimidine

4-(3-Bromophenyl)-6-chloropyrimidine

Cat. No.: B1370875
M. Wt: 269.52 g/mol
InChI Key: WTMOLCBILXHYCI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-chloropyrimidine is a halogenated pyrimidine derivative with a bromine atom at the meta position of the phenyl ring and a chlorine substituent at the pyrimidine’s 6-position. For instance, 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine (CAS: 1960410-79-0) shares a similar backbone, with a molecular formula of C₁₆H₁₀BrClN₂, molar mass of 345.62 g/mol, and predicted density of 1.473 g/cm³ . Such compounds are pivotal intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and EGFR-targeting agents .

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

4-(3-bromophenyl)-6-chloropyrimidine

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H

InChI Key

WTMOLCBILXHYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences in molecular structure, physicochemical properties, and biological activity between 4-(3-bromophenyl)-6-chloropyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine C₁₆H₁₀BrClN₂ 345.62 3-Bromophenyl (C4), Cl (C2), Phenyl (C6) Predicted pKa: -2.04; potential kinase intermediate
4-Chloro-6-(3-fluorophenyl)pyrimidine C₁₀H₆ClFN₂ 208.62 3-Fluorophenyl (C4), Cl (C6) Lower molecular weight; fluorine’s electronegativity enhances binding in EGFR inhibitors
N-(4-Bromophenyl)-6-chloropyrimidin-4-amine C₁₀H₇BrClN₃ 284.54 4-Bromophenylamine (C4), Cl (C6) Amine group improves solubility; intermediate in antitumor agents
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine C₇H₄BrClN₄ 259.49 Bromopyrazole (C4), Cl (C6) Heterocyclic substituent enhances metabolic stability
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine C₁₆H₁₀Cl₂N₂ 301.17 3-Chlorophenyl (C2), Cl (C4), Phenyl (C6) Dichlorinated structure; used in agrochemicals

Key Comparisons:

Substituent Position and Electronic Effects: The 3-bromophenyl group in this compound provides steric bulk and moderate electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets. Replacing bromine with fluorine (as in 4-chloro-6-(3-fluorophenyl)pyrimidine) increases electronegativity, enhancing hydrogen-bonding interactions with target proteins like EGFR .

Biological Activity :

  • Pyrimidines with aniline or sulfonamide groups (e.g., compound 2 in ) show improved solubility and kinase inhibitory activity due to polar functional groups .
  • Heterocyclic substitutions (e.g., pyrazole in ) improve metabolic stability, critical for drug candidates .

Synthetic Utility :

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine () serves as a versatile intermediate for synthesizing sulfonamide and ether-linked derivatives, enabling rapid diversification for structure-activity relationship (SAR) studies .

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